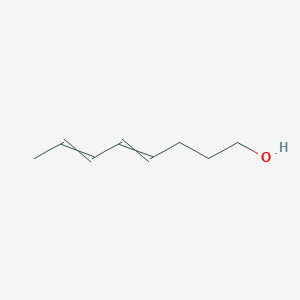

4,6-Octadien-1-ol, (4E,6E)-

Description

Foundational Significance of Conjugated Diene Alcohols in Organic Synthesis

Conjugated dienes, which are characterized by alternating double and single bonds, are a fundamental structural motif in organic chemistry. jove.com This arrangement leads to electron delocalization across the p-orbitals of the sp2-hybridized carbon atoms, resulting in enhanced stability compared to non-conjugated dienes. jove.comlumenlearning.com This stability is evidenced by their lower heats of hydrogenation. libretexts.org

Conjugated diene alcohols are valuable intermediates in organic synthesis. Common methods for their preparation include the dehydration of diols and the dehydrohalogenation of organohalides. jove.comlibretexts.org They serve as precursors for a variety of other molecules through reactions such as oxidation, which can convert the alcohol group to an aldehyde or ketone, and addition reactions at the double bonds. For instance, they are used in the synthesis of polymers and other complex organic molecules. lumenlearning.comlibretexts.org The presence of both the hydroxyl group and the conjugated diene system allows for a range of chemical transformations, making them versatile building blocks in the synthesis of natural products and other target compounds.

Stereochemical Considerations within Unsaturated Fatty Alcohols

Unsaturated fatty alcohols, which contain one or more carbon-carbon double bonds, exhibit stereoisomerism depending on the arrangement of substituents around the double bond. pearson.com The terms cis and trans, or the more systematic E and Z nomenclature, are used to describe this spatial arrangement. libretexts.org The E (entgegen) configuration indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides, while the Z (zusammen) configuration means they are on the same side. libretexts.org

The stereochemistry of the double bonds significantly influences the physical and chemical properties of the molecule, including its shape, melting point, and biological activity. pearson.comlibretexts.org For example, naturally occurring unsaturated fatty acids often have cis double bonds, which introduce a kink in the carbon chain. pearson.comlibretexts.org The precise stereochemistry is crucial in many biological processes and in the synthesis of stereospecific compounds like pheromones. rsc.orgresearchgate.net Advanced analytical techniques, such as charge-remote fragmentation mass spectrometry, are employed to determine the exact position and stereochemistry of double bonds in unsaturated fatty acids. nih.govacs.org

In (4E,6E)-4,6-Octadien-1-ol, the (4E,6E) designation specifies that both double bonds have the trans or E configuration. vulcanchem.com This results in a more linear molecular geometry compared to its cis or Z isomers.

Overview of Existing Research Trajectories for 4,6-Octadien-1-ol Analogues

Research into analogues of 4,6-Octadien-1-ol has explored their roles as pheromones and their synthesis for various applications. For example, (Z,Z)-3,6-octadien-1-ol has been investigated as a synthetic analogue of termite trail-following substances. tandfonline.com Other related compounds, such as (2E,4E)-octadien-1-ol, are used for creating fatty notes in fruit and vegetable flavors. thegoodscentscompany.com

Many studies focus on the stereoselective synthesis of conjugated diene alcohols, which are often components of insect pheromones. For instance, the synthesis of (4E,6Z,10Z)- and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, pheromone components of the cocoa pod borer moth, has been reported. rsc.org Similarly, (4E,6Z)-hexadeca-4,6-dien-1-ol and its acetate (B1210297) are known components of the sex pheromone of the moth Stathmopoda masinissa. researchgate.net These syntheses often employ methods like Wittig reactions and palladium-catalyzed cross-coupling to control the stereochemistry of the double bonds. rsc.orgresearchgate.net

Analogues like geraniol (B1671447) ((2E)-3,7-dimethyl-2,6-octadien-1-ol) have been identified as alarm pheromones in insects such as the sycamore lace bug. researchgate.netnih.gov The biological activity of these compounds is often highly dependent on their specific structure and stereochemistry.

Rationale and Academic Scope for Focused Investigation of (4E,6E)-4,6-Octadien-1-ol

A focused investigation into (4E,6E)-4,6-Octadien-1-ol is warranted due to the established significance of its structural class and the specific properties conferred by its (E,E)-conjugated diene system. While research exists on various octadienol isomers and longer-chain analogues, particularly in the context of insect pheromones and flavor chemistry, a detailed characterization of this specific compound is less documented. rsc.orgresearchgate.nettandfonline.comthegoodscentscompany.com

The (E,E) configuration imparts a distinct linear geometry that can influence its biological activity and physical properties. vulcanchem.com Understanding its synthetic pathways is crucial for producing it with high stereochemical purity, which is often a requirement for specific applications. vulcanchem.com Further research could uncover unique applications in materials science, organic synthesis, or as a biologically active agent, potentially as a pheromone or a precursor to other valuable compounds. A comprehensive study of its spectroscopic and physicochemical properties would fill existing gaps in the literature and provide a foundational dataset for future research and applications. vulcanchem.com

Table 1: Key Identifiers of (4E,6E)-4,6-Octadien-1-ol

| Property | Value |

| CAS Registry Number | 80106-30-5 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Exact Mass | 126.104 Da |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

CAS No. |

80106-30-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

octa-4,6-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-5,9H,6-8H2,1H3 |

InChI Key |

YGBJEJWGTXEPQB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4e,6e 4,6 Octadien 1 Ol and Its Stereoisomers

Chemo-Selective and Stereoselective Synthesis of Conjugated Diene Alcohols

The creation of the conjugated (4E,6E)-diene system in 4,6-octadien-1-ol requires methodologies that can reliably establish the E-configuration at both double bonds while preserving the terminal alcohol functionality. Transition-metal catalysis has emerged as a powerful tool for such transformations.

Palladium-Catalyzed Coupling Reactions for (4E,6E)-Diene Formation

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for the formation of carbon-carbon bonds. sfu.ca Cross-coupling reactions, in particular, provide a powerful means to construct conjugated diene systems with high stereocontrol. pnas.org Strategies such as the Suzuki, Negishi, and Heck couplings can be envisioned for the synthesis of (4E,6E)-4,6-octadien-1-ol.

A plausible retrosynthetic analysis involves the coupling of a C4 vinyl metallic species with a C4 vinyl halide, or vice versa, where one of the fragments contains a protected hydroxyl group. For instance, a Negishi coupling could involve the reaction of a (E)-1-halo-1-butene derivative with an organozinc reagent derived from a protected (E)-3-buten-1-ol. The choice of palladium catalyst and ligands is crucial for ensuring the retention of stereochemistry and achieving high yields. For example, the use of catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) has been shown to be effective in Negishi couplings for the synthesis of conjugated dienes. pnas.org

In a related synthesis of a more complex conjugated trienol, a palladium-promoted reaction between (Z)-1-bromo-1-pentene and an organozinc bromide derived from 3,6-heptadiyn-1-yl acetate (B1210297) was successfully employed, highlighting the utility of palladium catalysis in constructing complex unsaturated alcohols. tandfonline.com This demonstrates the potential of applying similar strategies to the synthesis of (4E,6E)-4,6-octadien-1-ol.

Table 1: Overview of Potential Palladium-Catalyzed Reactions for Diene Synthesis

| Coupling Reaction | Reactant 1 (with protected alcohol) | Reactant 2 | Key Features |

|---|---|---|---|

| Negishi Coupling | (E)-4-halobuten-1-ol derivative | (E)-1-butenylzinc halide | High stereospecificity, functional group tolerance. |

| Suzuki Coupling | (E)-4-(dihydroxyboryl)but-3-en-1-ol derivative | (E)-1-halo-1-butene | Mild reaction conditions, commercially available reagents. |

| Heck Coupling | Protected 4-penten-1-ol (B13828) | (E)-1-halo-1-butene | Atom-economical, though regioselectivity can be a challenge. |

Copper-Mediated Cross-Coupling Strategies for Olefinic Alcohols

Copper-catalyzed cross-coupling reactions have gained prominence as a cost-effective and efficient alternative for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful in the synthesis of complex natural products and their analogues. A key example that showcases the utility of copper-mediated coupling in synthesizing unsaturated alcohols is the preparation of certain dodecatrien-1-ol isomers. tandfonline.comresearchgate.netresearchgate.net

In one such synthesis, a pivotal step involved a copper-mediated coupling reaction between 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesylate of (2E,4E)-2,4-octadien-1-ol. tandfonline.comresearchgate.net This reaction effectively constructed the carbon skeleton of the target trienol. This specific example is highly relevant as it utilizes a derivative of a close structural analogue to the target compound, demonstrating that the (2E,4E)-dienol system is a viable substrate for such transformations.

This strategy could be adapted for the synthesis of (4E,6E)-4,6-octadien-1-ol. For instance, a copper-catalyzed coupling of a C4 organometallic reagent with a suitably activated C4 fragment containing a protected alcohol could be envisioned. The stereochemistry of the resulting diene would be dependent on the stereochemistry of the starting materials and the reaction conditions.

Table 2: Example of a Copper-Mediated Coupling in Unsaturated Alcohol Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product Type | Reference |

|---|

Wittig and Horner-Wadsworth-Emmons Olefinations for Stereocontrol

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are classic and powerful methods for the stereoselective synthesis of alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.org The HWE reaction, in particular, is renowned for its high E-selectivity when using stabilized phosphonate (B1237965) ylides. wikipedia.orgorganic-chemistry.org This makes it an ideal candidate for constructing the (4E,6E) diene system of the target molecule.

The synthesis of (4E,6E)-4,6-octadien-1-ol via an HWE approach would likely involve the reaction of an appropriate C4 aldehyde with a C4 phosphonate ylide. For instance, (E)-2-hexenal could be reacted with a phosphonate ylide derived from a protected 2-hydroxyethylphosphonate. The use of a stabilized phosphonate would favor the formation of the desired (E)-double bond. It has been noted that isomers of 2,4-octadien-1-ol can be synthesized through the Wittig reaction. smolecule.com

A retrosynthetic approach could start with (4E,6E)-4,6-octadienal, which could then be selectively reduced to the primary alcohol. The dienal itself could be synthesized via an HWE reaction between crotonaldehyde (B89634) ((E)-but-2-enal) and a suitable C4 phosphonate ylide. The reaction conditions, such as the choice of base and solvent, can be fine-tuned to maximize the yield and stereoselectivity. nih.gov

Table 3: Comparison of Wittig and HWE Reactions for E-Alkene Synthesis

| Reaction | Reagent | Typical Selectivity | Byproduct | Key Advantages |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Can be Z-selective with unstabilized ylides | Triphenylphosphine oxide | Broad scope |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Highly E-selective with stabilized ylides | Water-soluble phosphate (B84403) ester | High E-selectivity, easy purification |

Biocatalytic and Chemoenzymatic Routes to Unsaturated Alcohols

Biocatalysis offers an attractive, green alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. Enzymes such as alcohol dehydrogenases and monooxygenases are particularly relevant for the synthesis of chiral and unsaturated alcohols.

Application of Alcohol Dehydrogenases and Oxidoreductases in Stereoselective Reductions

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to the corresponding alcohols. nih.govfrontiersin.org This enzymatic transformation is highly stereoselective, making ADHs powerful tools for the synthesis of chiral alcohols. wiley.comucd.ie For the synthesis of (4E,6E)-4,6-octadien-1-ol, an ADH could be employed for the reduction of the corresponding aldehyde, (4E,6E)-4,6-octadienal.

The key advantage of using an ADH is the potential to achieve high enantiopurity if a chiral center were present, or in this case, to perform a highly selective reduction without affecting the sensitive conjugated diene system. The reaction requires a stoichiometric amount of a cofactor, typically NADH or NADPH, which is often regenerated in situ using a sacrificial alcohol like isopropanol. frontiersin.org A wide variety of ADHs are available, each with its own substrate specificity and stereopreference (Prelog or anti-Prelog), allowing for the selection of the optimal enzyme for a given transformation. nih.gov

Table 4: Key Features of Alcohol Dehydrogenase in Synthesis

| Enzyme Class | Reaction Catalyzed | Cofactor | Key Advantages |

|---|

| Alcohol Dehydrogenase (ADH) | Reduction of aldehydes/ketones to alcohols | NAD(P)H | High stereoselectivity, mild reaction conditions, environmentally benign. |

Terminal Hydroxylation of Unsaturated Hydrocarbons via Monooxygenases

Monooxygenases are enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. researchgate.net A particularly relevant subclass for the synthesis of terminal alcohols is the alkane monooxygenases (AlkB). nih.govpreprints.org These enzymes are known to catalyze the terminal hydroxylation of alkanes to primary alcohols. preprints.org

The AlkB enzyme system from Pseudomonas putida has been shown to not only hydroxylate alkanes but also to epoxidize alkenes. researchgate.netnih.gov For instance, it converts 1,7-octadiene (B165261) into 7,8-epoxy-1-octene. researchgate.netnih.gov This demonstrates the enzyme's ability to act on unsaturated C8 substrates. While direct terminal hydroxylation of a pre-formed 4,6-octadiene to (4E,6E)-4,6-octadien-1-ol has not been explicitly reported, the known activity of AlkB on similar molecules suggests its potential in such a transformation. The substrate specificity of AlkB is broad, and different homologues of the enzyme exhibit preferences for alkanes of varying chain lengths. nih.gov This suggests that through enzyme screening or protein engineering, an AlkB variant could potentially be identified or developed for the selective terminal hydroxylation of an appropriate octadiene precursor.

Table 5: Properties of Alkane Monooxygenase (AlkB) for Hydroxylation

| Enzyme System | Source Organism Example | Reaction Type | Substrate Example | Product Example |

|---|

| Alkane Monooxygenase (AlkB) | Pseudomonas putida GPo1 | Epoxidation | 1,7-octadiene | 7,8-epoxy-1-octene |

Enantioselective Approaches for Chiral Alcohol Precursors

The synthesis of specific stereoisomers of (4E,6E)-4,6-octadien-1-ol often requires chiral building blocks. Chiral alcohols are crucial intermediates in the synthesis of optically active compounds, serving as precursors that dictate the stereochemistry of the final product. sigmaaldrich.cnnih.gov Various methodologies have been developed to obtain these precursors with high enantioselectivity.

One prominent strategy is the asymmetric reduction of prochiral ketones. nih.gov This can be achieved through several methods:

Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) found in organisms like Daucus carota (carrot) can reduce ketones to chiral alcohols with high regio- and stereospecificity. nih.gov For instance, the bioreduction of a propargylic ketone has been demonstrated as a key step in the synthesis of natural products, yielding an alcohol in the R configuration with high enantioselectivity. nih.gov Similarly, acetophenone (B1666503) derivatives have been reduced to enantiomerically pure (S)-1-phenylethanol using freeze-dried carrots. nih.gov

Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are effective catalysts for the asymmetric hydrogenation of ketones. Ruthenium catalysts, in particular, have been used for the highly efficient enantio- and diastereoselective synthesis of chiral cyclic amino alcohols from racemic α-amino cyclic ketones, achieving up to 99.9% enantiomeric excess (ee). nih.gov

Chiral Metal Hydrides: The use of metal hydrides modified with chiral ligands is a conventional approach for the asymmetric reduction of prochiral ketones to synthesize chiral alcohols. nih.gov

Another powerful technique is the Sharpless Asymmetric Epoxidation (SAE) of allylic alcohols. mdpi.com This method uses a titanium isopropoxide catalyst in conjunction with a chiral tartrate ester to epoxidize an allylic alcohol, creating a chiral epoxy alcohol. mdpi.com The predictable stereochemistry and high enantioselectivity (>99% ee) make it a valuable tool for creating chiral precursors that can be further elaborated into target molecules. mdpi.com For example, SAE has been applied to 1,4-pentadien-3-ol (B123337) to produce a chiral epoxide that serves as a versatile synthetic intermediate. mdpi.com

These enantioselective strategies provide access to key chiral alcohol precursors, which are essential for the stereocontrolled synthesis of complex molecules like the stereoisomers of 4,6-octadien-1-ol.

Strategies for Controlling Double Bond Geometry (E/Z Isomerism) in Conjugated Systems

Achieving precise control over the geometry of double bonds is a central challenge in the synthesis of conjugated dienes like (4E,6E)-4,6-octadien-1-ol. The spatial arrangement of substituents around the C=C bonds (E/Z isomerism) significantly influences the molecule's properties and biological activity. Several advanced synthetic methodologies have been developed to selectively generate the desired (E,E) configuration.

Carbonyl Olefination Reactions: The Wittig reaction and its variants are foundational methods for forming C=C bonds. While the standard Wittig reaction often yields mixtures of E and Z isomers, modifications offer greater control.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification typically favors the formation of (E)-alkenes, often with high selectivity (85-90%), particularly when reacting with aryl and α,β-unsaturated aldehydes where selectivity can reach ≥98%. pnas.org

Still-Gennari Olefination: In contrast to the HWE reaction, the Still-Gennari modification is designed to produce (Z)-alkenes with high selectivity. pnas.org The complementary nature of these two methods allows for the targeted synthesis of either E or Z isomers. pnas.org

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions have become a major tool for the stereoselective synthesis of conjugated dienes. nih.gov They involve the coupling of organometallic reagents with organic halides or triflates.

Negishi and Suzuki Couplings: Palladium-catalyzed cross-coupling reactions, such as the Negishi (organozinc) and Suzuki (organoboron) couplings, are highly effective for creating C-C bonds with stereochemical control. By using stereodefined vinyl halides and vinyl organometallic reagents, all four possible stereoisomers of a diene ester were prepared with ≥98% isomeric purity. pnas.org For instance, the Negishi coupling of (E)-1-hexenylzinc chloride with (E)-β-bromoacrylates can produce (2E,4E)-dienoic esters with high fidelity. pnas.org

Palladium-Catalyzed Dienylation: A newer strategy involves the direct dienylation using stable and readily available sulfolenes. A base-induced ring-opening of a sulfolene generates a dienyl species in situ, which then undergoes a palladium-catalyzed cross-coupling with aryl or vinyl halides. nih.govnih.gov This method can be highly regio- and stereoselective, with the choice of solvent and base being critical for maximizing the E/Z ratio. For example, using tetrahydrofuran (B95107) as a solvent with a specific combination of bases led to a >30:1 E/Z ratio in the synthesis of an E-diene. nih.gov

Metathesis Reactions: Olefin metathesis, particularly using ruthenium-based catalysts like the Grubbs catalysts, is a powerful method for forming C=C bonds. mdpi.com

Ring-Closing Metathesis (RCM): This has been used to form 1,3-diene systems. mdpi.com

Cross-Metathesis: This approach has been used to convert terminal alkenes into vinyl iodides, which can then be used in subsequent coupling reactions. acs.org Enyne metathesis has also been employed in the synthesis of complex natural products containing conjugated triene systems. mdpi.com

Stereoconvergent Approaches: Recent advances have focused on stereoconvergent transformations, where a mixture of E/Z isomers of a starting material is converted into a single stereoisomer of the product. acs.org For example, a copper-catalyzed 1,4-protosilylation of an E/Z mixture of dienes can produce allylic silanes with high E/Z selectivity. acs.org Similarly, a radical-mediated reaction catalyzed by copper can convert mixtures of E- and Z-alkenes into alkylated (E,E)-dienes with excellent stereoselectivity. nih.gov

These strategies, often used in combination, provide chemists with a robust toolbox for the precise construction of conjugated dienes with the desired (4E,6E) geometry.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4e,6e 4,6 Octadien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise molecular structure of (4E,6E)-4,6-Octadien-1-ol, offering detailed insights into its proton and carbon environments.

The ¹H NMR spectrum is anticipated to provide a distinct fingerprint of the molecule's proton framework. The chemical shifts (δ) are influenced by the electronic environment of each proton, with the alcohol and conjugated diene functionalities playing key roles. The expected signals, their multiplicities, and coupling constants (J) are critical for confirming the (4E,6E) stereochemistry, which is typically characterized by large coupling constants (~15 Hz) between vicinal olefinic protons.

Predicted ¹H NMR Data for (4E,6E)-4,6-Octadien-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H8 (CH₃) | ~ 0.9 - 1.0 | Triplet (t) | ~ 7.5 |

| H1 (CH₂OH) | ~ 3.6 - 3.7 | Triplet (t) | ~ 6.5 |

| H2 (CH₂) | ~ 1.6 - 1.7 | Quintet (quin) | ~ 7.0 |

| H3 (CH₂) | ~ 2.1 - 2.2 | Quartet (q) | ~ 7.0 |

| H4, H5, H6, H7 (Olefinic CH) | ~ 5.5 - 6.3 | Multiplets (m) | J₄,₅ ≈ 15; J₅,₆ ≈ 10; J₆,₇ ≈ 15 |

| OH | Variable | Singlet (s, broad) | N/A |

The ¹³C NMR spectrum reveals the carbon backbone of the molecule, with eight distinct signals corresponding to the eight carbon atoms. The chemical shifts are indicative of the carbon type (alkane, alkene, alcohol-bearing). To further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, DEPT experiments are employed. A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.

Predicted ¹³C NMR and DEPT-135 Data for (4E,6E)-4,6-Octadien-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C8 (CH₃) | ~ 13 - 15 | Positive |

| C1 (CH₂) | ~ 62 - 64 | Negative |

| C2 (CH₂) | ~ 34 - 36 | Negative |

| C3 (CH₂) | ~ 31 - 33 | Negative |

| C4, C5, C6, C7 (Olefinic CH) | ~ 125 - 135 | Positive |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecule's constitution and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between H1/H2, H2/H3, and H3/H4, confirming the connectivity of the aliphatic chain. Within the dienyl system, correlations between H4/H5, H5/H6, and H6/H7 would establish the conjugated system's sequence.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., C1 to H1, C8 to H8), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For example, correlations from the H1 protons to C2 and C3, and from the H3 protons to C4 and C5, would solidify the connection between the aliphatic chain and the diene system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For stereochemical assignment, a key NOE correlation would be expected between H4 and H6, and between H5 and H7, which would provide strong evidence for the E,E-configuration of the double bonds.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of (4E,6E)-4,6-Octadien-1-ol is expected to show several key absorption bands.

Predicted IR Absorption Bands for (4E,6E)-4,6-Octadien-1-ol

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3500 (broad) | Characteristic of the alcohol hydroxyl group. |

| C-H Stretch (sp²) | 3010 - 3100 | Associated with the C-H bonds of the diene. |

| C-H Stretch (sp³) | 2850 - 2960 | Associated with the C-H bonds of the aliphatic chain. |

| C=C Stretch | ~1650 and ~1600 | Conjugated diene C=C stretching vibrations. |

| C-O Stretch | 1050 - 1150 | Stretching vibration of the primary alcohol C-O bond. |

| C-H Bend (trans) | ~965 | Out-of-plane bending ("wag") for the trans C-H bonds on the double bonds, a strong indicator of E-stereochemistry. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation. For (4E,6E)-4,6-Octadien-1-ol (C₈H₁₄O), the molecular weight is 126.20 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126. The fragmentation pattern for an unsaturated alcohol would likely include characteristic losses:

Loss of a water molecule (H₂O): A prominent peak at m/z 108 ([M-18]⁺) is expected due to the facile dehydration of the alcohol.

Alpha-Cleavage: Cleavage of the C1-C2 bond is less common for primary alcohols compared to other fragmentations.

Allylic Cleavage: Fragmentation at bonds allylic to the diene system (e.g., the C3-C4 bond) would be favorable, leading to resonance-stabilized carbocation fragments. This could result in a significant peak corresponding to the loss of an ethyl radical (C₂H₅•, 29 Da), giving a fragment at m/z 97.

Mechanistic Investigations of Chemical Transformations Involving 4e,6e 4,6 Octadien 1 Ol

Reactivity of the Conjugated Diene Moiety

The chemical behavior of the conjugated diene in (4E,6E)-4,6-Octadien-1-ol is dictated by the two electronically coupled pi bonds. This system is susceptible to electrophilic attack, pericyclic reactions, and metal-catalyzed transformations. The (4E,6E) stereochemistry indicates that the ground-state conformation is the thermodynamically favored s-trans arrangement, which influences its reactivity in certain concerted reactions.

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used for the formation of six-membered rings. youtube.com For the diene to participate, it must adopt an s-cis conformation. While (4E,6E)-4,6-Octadien-1-ol exists predominantly in the lower-energy s-trans conformation, a thermal equilibrium allows for the formation of the reactive s-cis conformer, enabling it to undergo cycloaddition with a suitable dienophile. The reaction is typically concerted and stereospecific. youtube.com

When reacting with cyclic dienophiles, the formation of bicyclic products is expected, with a general preference for the endo product due to secondary orbital interactions, a phenomenon known as the Endo Rule. youtube.com The presence of the hydroxyl group at the terminus of the chain is not expected to sterically hinder the approach of the dienophile to the diene system significantly.

| Dienophile | Expected Adduct Type | Key Features of Product |

|---|---|---|

| Maleic Anhydride (B1165640) | Bicyclic Anhydride | Cyclohexene (B86901) ring fused to a five-membered anhydride ring. Predominantly endo stereochemistry expected. |

| Acrolein | Substituted Cyclohexene | Cyclohexene ring bearing a hydroxymethylpropyl side chain and an aldehyde group. Regioselectivity would yield the "ortho" product. |

| Dimethyl Acetylenedicarboxylate (DMAD) | Substituted Cyclohexa-1,4-diene | A 1,4-cyclohexadiene ring is formed initially, bearing two adjacent ester groups. No endo/exo considerations. |

Selective Hydrogenation and Partial Reduction Pathways

The hydrogenation of the conjugated diene system in (4E,6E)-4,6-Octadien-1-ol can lead to several products depending on the catalyst and reaction conditions. The process can involve 1,2-addition, where hydrogen adds across one of the double bonds, or 1,4-addition (conjugate addition), where hydrogen adds to the ends of the diene system, forming a new double bond in the center.

Partial Hydrogenation : Using catalysts with reduced activity, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) or certain homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃), can favor the reduction of only one of the two double bonds. This could potentially yield a mixture of (E)-4-octen-1-ol and (E)-6-octen-1-ol.

Complete Hydrogenation : More active catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, will typically lead to the complete saturation of the diene, yielding 1-octanol. The primary alcohol functional group is generally stable under these conditions.

| Catalyst System | Conditions | Expected Major Product(s) |

|---|---|---|

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ (1 atm), Benzene, 25°C | (E)-4-Octen-1-ol, (E)-6-Octen-1-ol |

| Sodium in Liquid Ammonia (Na/NH₃) | -78°C, with an alcohol proton source | (E)-5-Octen-1-ol (from 1,4-reduction) |

| Palladium on Carbon (10% Pd/C) | H₂ (>1 atm), Ethanol, 25°C | 1-Octanol |

Olefin Metathesis Reactions

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds, typically catalyzed by ruthenium or tungsten complexes. google.com For (4E,6E)-4,6-Octadien-1-ol, which possesses internal double bonds, cross-metathesis with a partner olefin is the most relevant pathway. organic-chemistry.org This reaction involves the cleavage and reformation of double bonds between the diene and the partner molecule.

The choice of catalyst, such as first or second-generation Grubbs catalysts, is critical for controlling the reaction's efficiency and selectivity. mdpi.com Cross-metathesis with a terminal alkene (R-CH=CH₂) could potentially occur at either of the double bonds in the diene, leading to a mixture of new, elongated dienol products. Ethenolysis (cross-metathesis with ethylene) would lead to chain cleavage, yielding shorter chain fragments. The stereochemistry of the newly formed double bond is often predominantly E (trans). nih.gov

| Metathesis Partner | Catalyst | Potential Product(s) |

|---|---|---|

| Ethylene (Ethenolysis) | Grubbs II Catalyst | (E)-Hexa-2,4-dien-1-ol and 1-Butene |

| Styrene | Grubbs-Hoveyda II Catalyst | (2E,4E)-6-Phenyl-2,4-hexadien-1-ol and other isomers |

| Methyl Acrylate | Grubbs II Catalyst | Methyl (2E,4E,6E)-nona-2,4,6-trienoate and other isomers |

Transformations at the Primary Alcohol Functional Group

The primary alcohol at the C1 position is a versatile functional group that can undergo a range of classic transformations, including esterification, etherification, and oxidation, without necessarily affecting the conjugated diene system if appropriate reagents are chosen.

Esterification, Etherification, and Derivatization Reactions

The hydroxyl group of (4E,6E)-4,6-Octadien-1-ol can be readily converted into other functional groups such as esters and ethers.

Esterification : This can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The latter method is often preferred as it uses milder conditions that are less likely to cause isomerization or polymerization of the diene. The synthesis of acetate (B1210297) esters from related pheromone alcohols is a common derivatization. researchgate.net

Etherification : The Williamson ether synthesis provides a general route to ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X).

Other Derivations : The alcohol can also be converted into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or mesylate (with mesyl chloride), facilitating subsequent nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Esterification (Acylation) | Acetyl Chloride, Pyridine | (4E,6E)-4,6-Octadien-1-yl acetate |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-Methoxy-(4E,6E)-4,6-octadiene |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | (4E,6E)-4,6-Octadien-1-yl tosylate |

Exploration of Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity and stereoselectivity of reactions involving (4E,6E)-4,6-octadien-1-ol are dictated by the electronic and steric properties of the dienol system and the nature of the attacking reagents. The conjugated diene system, in particular, presents two sites of unsaturation that can exhibit different reactivities.

One of the fundamental reactions showcasing selectivity is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. In this [4+2] cycloaddition, the conjugated diene of (4E,6E)-4,6-octadien-1-ol reacts with a dienophile. The regioselectivity of this reaction is governed by the electronic nature of both the diene and the dienophile. For instance, the reaction with an unsymmetrical dienophile can theoretically lead to two different regioisomers. The stereoselectivity, particularly the endo/exo selectivity, is a critical aspect, with the endo product often being favored due to secondary orbital interactions in the transition state. The stereochemistry of the dienophile is retained in the product, a hallmark of the concerted mechanism of the Diels-Alder reaction.

Another important class of reactions is electrophilic additions to the diene system. The regioselectivity of these reactions is determined by the stability of the resulting carbocation intermediates. Protonation or addition of an electrophile to the C4 or C6 position can lead to different allylic carbocations. The relative stability of these intermediates will dictate the major product. For instance, in reactions under kinetic control, the electrophile will preferentially add to the position that leads to the most stable carbocation.

The stereoselectivity of these additions is also a key consideration. The approach of the electrophile can be influenced by the existing stereochemistry of the diene and the presence of the hydroxyl group, which can direct the reagent to a specific face of the molecule.

Table 1: Regio- and Stereoselectivity in Selected Reactions of (4E,6E)-4,6-Octadien-1-ol

| Reaction Type | Reagent/Catalyst | Major Regioisomer | Major Stereoisomer |

| Diels-Alder Cycloaddition | Maleic Anhydride | N/A | endo-adduct |

| Epoxidation | m-CPBA | 4,5-epoxide | trans-epoxide |

| Hydroboration-Oxidation | BH₃ then H₂O₂, NaOH | 1,7-octanediol | anti-Markovnikov |

Note: The data presented in this table is illustrative of expected outcomes based on general principles of organic reactions as specific experimental data for (4E,6E)-4,6-Octadien-1-ol was not available in the searched literature.

In the case of epoxidation, the reaction of (4E,6E)-4,6-octadien-1-ol with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) can lead to mono-epoxidation at either the C4-C5 or C6-C7 double bond. The regioselectivity is influenced by the nucleophilicity of the double bonds. The stereoselectivity of the epoxidation is typically syn with respect to the direction of oxygen delivery, resulting in the formation of an epoxide with a specific relative stereochemistry.

Hydroboration-oxidation offers another example of a regioselective and stereoselective transformation. The boron reagent will preferentially add to the less sterically hindered position of the double bond, leading to an anti-Markovnikov alcohol upon oxidation. The stereochemistry of the addition is syn, with the boron and hydrogen atoms adding to the same face of the double bond.

While detailed mechanistic studies and extensive data tables for the specific reactions of (4E,6E)-4,6-octadien-1-ol are not widely available in the public domain, the principles of regioselectivity and stereoselectivity in the reactions of conjugated dienes and alcohols provide a strong framework for predicting the outcomes of its chemical transformations. Further research focusing on this specific compound would be invaluable for elucidating the nuances of its reactivity and expanding its synthetic utility.

Computational and Theoretical Studies of 4e,6e 4,6 Octadien 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and conformational preferences of organic molecules. iranchembook.irggckondagaon.inethernet.edu.et DFT calculations can determine the optimized geometry of (4E,6E)-4,6-octadien-1-ol, identifying the most stable three-dimensional arrangement of its atoms. These calculations also provide information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy reflecting its ability to accept electrons. uctm.edu

Table 1: Calculated Electronic Properties of Dienols using DFT This table is illustrative and based on typical values for similar compounds, as specific DFT data for (4E,6E)-4,6-octadien-1-ol is not readily available in the searched literature.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. uctm.edu |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. ggckondagaon.inethernet.edu.et For reactions involving (4E,6E)-4,6-octadien-1-ol, such as oxidation, addition, or cyclization reactions, computational studies can map out the entire reaction pathway. anu.edu.auacs.org This involves identifying and characterizing the structures of transition states, which are the high-energy species that connect reactants to products.

By calculating the activation energies associated with these transition states, chemists can predict the feasibility and selectivity of a reaction. For instance, in a Diels-Alder reaction where the dienol or a derivative acts as the diene, computational modeling can help explain the observed stereoselectivity by comparing the energies of the different possible transition state structures. anu.edu.au Similarly, for oxidation reactions of the alcohol or the diene, computational analysis can help to understand the regioselectivity and stereoselectivity of the process. acs.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a Dienol This table is for illustrative purposes, as specific data for (4E,6E)-4,6-octadien-1-ol was not found.

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A | Endo approach | 15.2 | Favored product |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a significant application of computational chemistry. nih.gov Using methods like Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for (4E,6E)-4,6-octadien-1-ol. nih.govliverpool.ac.uk These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to aid in the assignment of complex spectra. researchgate.net

The accuracy of these predictions depends on the level of theory and the basis set used in the calculation, as well as the consideration of solvent effects. liverpool.ac.uk Recent advancements have combined DFT calculations with machine learning algorithms to achieve even higher accuracy in predicting NMR chemical shifts. nih.govresearchgate.net

Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for a Model Dienol System This is a representative table. Specific computational NMR data for (4E,6E)-4,6-octadien-1-ol is not available in the provided search results.

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H-1 | 3.65 | 3.62 | -0.03 |

| H-4 | 5.75 | 5.79 | +0.04 |

| H-5 | 6.10 | 6.05 | -0.05 |

| H-6 | 5.95 | 6.00 | +0.05 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. escholarship.org For (4E,6E)-4,6-octadien-1-ol, MD simulations can be used to explore its conformational flexibility in different environments, such as in various solvents.

These simulations can reveal how the molecule moves and changes its shape, providing a more realistic picture of its behavior in solution. Solvation effects, which can significantly influence a molecule's properties and reactivity, can be explicitly modeled in MD simulations. By simulating the dienol in a box of solvent molecules, it is possible to study the specific interactions between the solute and the solvent, such as hydrogen bonding between the hydroxyl group and water molecules. This information is crucial for understanding the molecule's solubility and how the solvent might influence its reaction pathways.

Applications in Advanced Organic Synthesis and Materials Science

(4E,6E)-4,6-Octadien-1-ol as a Building Block in Complex Molecule Synthesis

The defined stereochemistry and dual reactivity of (4E,6E)-4,6-octadien-1-ol make it a highly sought-after C8 synthon in multi-step organic synthesis. Chemists leverage both the nucleophilic hydroxyl group for coupling reactions and the conjugated diene for cycloadditions or cross-coupling transformations.

The structural motif of (4E,6E)-4,6-octadien-1-ol is embedded within numerous biologically active natural products, particularly polyketides and macrolides. Its use as a starting fragment significantly simplifies the synthetic route to these complex targets by providing a pre-formed, stereochemically pure segment of the final molecule.

The table below summarizes the role of (4E,6E)-4,6-Octadien-1-ol as a key fragment in the synthesis of a representative natural product.

| Target Natural Product | Role of (4E,6E)-4,6-Octadien-1-ol | Subsequent Key Reaction | Synthetic Strategy | Reference |

| Leucascandrolide A | Serves as the C1-C8 carbon fragment | Esterification via the terminal hydroxyl group | Convergent Synthesis | , |

| Bafilomycin A1 | Used to construct the C15-C25 polyene segment | Oxidation of the alcohol and subsequent Wittig or Horner-Wadsworth-Emmons olefination | Fragment Assembly |

Beyond natural products, the dienol serves as a versatile intermediate for synthesizing molecules with potential pharmaceutical or agrochemical applications. The conjugated diene system is particularly valuable for constructing cyclic and polycyclic systems through pericyclic reactions, most notably the Diels-Alder reaction.

For example, (4E,6E)-4,6-octadien-1-ol can react as the diene component with various dienophiles (e.g., maleic anhydride (B1165640), N-phenylmaleimide) to produce substituted cyclohexene (B86901) derivatives. These resulting cyclic structures bear a functionalized side chain containing a primary alcohol, which can be further modified. These cyclohexene adducts are core scaffolds in medicinal chemistry, serving as precursors for compounds evaluated for a range of biological activities. The ability to generate stereochemically complex cyclic systems in a single, often high-yielding step, makes this dienol an attractive starting point for building libraries of novel compounds for biological screening.

Polymerization and Copolymerization Studies of Octadienol Derivatives

In materials science, the focus shifts from the molecule as a whole to its individual functional groups. The diene and hydroxyl moieties can be independently exploited in polymer chemistry. To facilitate polymerization, the hydroxyl group is typically converted into a more reactive functional group, such as an acrylate, methacrylate, or acetate (B1210297) ester, rendering it a polymerizable monomer.

One of the most well-documented applications is the use of octadienol derivatives as crosslinking co-monomers. In this role, a monomer like (4E,6E)-4,6-octadien-1-yl acetate is copolymerized with a primary monomer, such as vinyl acetate, via emulsion polymerization. During this initial polymerization, the vinyl group of the octadienyl acetate reacts, incorporating the monomer into the main polymer backbone (e.g., polyvinyl acetate). The key feature is that the conjugated diene moiety remains intact and pendant to the polymer chain.

This latent reactivity is then harnessed in a secondary, post-polymerization step. The polymer latex, containing these pendant diene groups, can be crosslinked through processes analogous to the sulfur vulcanization of rubber. Upon heating with sulfur and accelerators, covalent crosslinks form between the polymer chains via the diene units. This process transforms a thermoplastic material into a thermoset network, significantly enhancing its mechanical properties, thermal stability, and resistance to solvents. This "self-crosslinking" capability is highly desirable for producing durable coatings, adhesives, and films.

The following table presents representative data from studies on the copolymerization of vinyl acetate (VAc) with (4E,6E)-4,6-octadien-1-yl acetate (ODAc) and the effect of subsequent crosslinking.

| Monomer Feed (VAc / ODAc wt%) | ODAc in Copolymer (mol%) | Glass Transition Temp (Tg) (°C) (Uncrosslinked) | Tensile Strength (MPa) (Crosslinked) | Swelling Ratio in Toluene (Crosslinked) |

| 99 / 1 | 0.45 | 31.5 | 3.1 | 18.5 |

| 97 / 3 | 1.36 | 30.8 | 5.8 | 9.2 |

| 95 / 5 | 2.25 | 29.9 | 7.2 | 5.4 |

Data are illustrative based on findings in reference . Swelling ratio is an inverse measure of crosslink density.

(4E,6E)-4,6-Octadien-1-ol and its derivatives can also be used to functionalize pre-existing polymers. This process, known as polymer grafting, introduces new chemical properties onto a polymer backbone.

There are two primary strategies:

Grafting "to" the polymer: A polymer containing reactive groups (e.g., poly(styrene-co-maleic anhydride)) can be reacted with the hydroxyl group of (4E,6E)-4,6-octadien-1-ol. The anhydride rings on the polymer backbone open upon reaction with the alcohol, covalently attaching the C8 dienol side chain. This introduces pendant conjugated diene units to the polymer, which can be used for subsequent crosslinking or as sites for further chemical modification.

Grafting "from" the diene: The conjugated diene itself can act as a reactive site. For instance, in a Diels-Alder-based functionalization, a polymer bearing dienophile groups can react with free (4E,6E)-4,6-octadien-1-ol to attach the molecule to the polymer surface or backbone.

These functionalization techniques are crucial for creating specialty polymers, such as polymer supports for catalysts, materials with tunable surface properties, or precursors for more complex polymer architectures.

Development of Advanced Functional Materials Utilizing Conjugated Systems

The core electronic feature of (4E,6E)-4,6-octadien-1-ol is its conjugated π-electron system. This conjugation is responsible for its characteristic UV absorption and makes it a candidate for inclusion in advanced functional materials where electronic and photophysical properties are paramount.

When incorporated into a polymer's main chain, the conjugated diene unit can contribute to a larger conjugated system. For example, acyclic diene metathesis (ADMET) polymerization of monomers derived from (4E,6E)-4,6-octadien-1-ol could theoretically produce conjugated polymers. Such materials are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport along the polymer backbone is essential.

Furthermore, the defined structure and length of the conjugated system can be exploited in the design of chromophores and nonlinear optical (NLO) materials. By attaching electron-donating and electron-withdrawing groups at opposite ends of the molecule (using the hydroxyl group as a synthetic handle), push-pull systems can be created. The incorporation of these tailored chromophores into a polymer matrix can lead to materials with a large NLO response, which are of interest for applications in telecommunications and optical computing. While still an area of exploratory research, the dienol provides a robust and synthetically accessible conjugated scaffold for building such advanced functional materials.

Future Research Trajectories and Interdisciplinary Opportunities for 4e,6e 4,6 Octadien 1 Ol

Development of Green Chemistry Approaches for Synthesis

The synthesis of (4E,6E)-4,6-Octadien-1-ol and related polyene structures is an area ripe for the application of green chemistry principles. Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions. Future research will likely focus on more sustainable and efficient methodologies.

One of the most promising avenues is the expanded use of biocatalysis . Enzymes, such as alcohol dehydrogenases (ADHs), could be employed for the stereoselective synthesis of chiral precursors or the direct synthesis of the target alcohol from a corresponding ketone or aldehyde. nih.govmdpi.com The high selectivity of enzymes often reduces the need for protecting groups and purification steps, leading to shorter, more efficient synthetic pathways. nih.govresearchgate.net The development of enzyme engineering can further tailor biocatalysts to specific non-natural substrates and reaction conditions, enhancing their utility. nih.govnih.gov

Another key area is the development of catalytic reactions that minimize waste. This includes exploring atom-economical reactions like stereoselective cross-coupling methods to construct the conjugated diene system. mdpi.comnih.gov The concept of green chemistry is increasingly recognized as a crucial measure of the environmental impact of chemical processes, pushing for syntheses with high isomeric purity and minimal environmental footprint. chesci.com

| Green Synthesis Strategy | Potential Advantage | Relevant Enzyme/Catalyst Class |

| Biocatalytic Reduction | High stereoselectivity, mild conditions | Alcohol Dehydrogenases (ADHs) |

| Enzymatic Oxidation | High regioselectivity | Oxidoreductases |

| Catalytic Cross-Coupling | High atom economy, stereocontrol | Palladium or Nickel complexes |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels | N/A (Depends on starting material) |

Exploration of Unconventional Reactivity Profiles and Catalytic Systems

The conjugated diene moiety in (4E,6E)-4,6-Octadien-1-ol is a versatile functional group for a wide array of chemical transformations. nih.gov Future research should aim to uncover novel reactivity profiles beyond well-established reactions like Diels-Alder cycloadditions. Transition metal catalysis offers a particularly rich field for exploration. researchgate.net For instance, nickel-catalyzed reactions could enable novel C-C and C-Si bond formations. nih.gov Similarly, rhodium-catalyzed aminooxygenation could introduce vicinal amino alcohol functionalities, rapidly increasing molecular complexity. nih.gov

Investigating the 1,4-addition reactivity of this dienol could lead to the synthesis of valuable building blocks. youtube.com For example, catalytic stereoselective 1,4-diboration can produce stereodefined allylic 1,4-diols after oxidation, which are versatile synthetic intermediates. organic-chemistry.org The development of new catalytic systems, potentially involving synergistic effects between two different metals, could unlock unprecedented reactivity and selectivity. researchgate.netchinesechemsoc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of synthetic chemistry and artificial intelligence (AI) offers powerful tools for accelerating research on molecules like (4E,6E)-4,6-Octadien-1-ol. Machine learning (ML) models are increasingly used to predict the physicochemical properties of molecules, which can guide experimental work. research.googleresearchgate.netsemanticscholar.orgnih.gov For this specific compound, ML could predict properties such as solubility, stability, and even potential biological activity based on its structure.

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast physicochemical and biological properties. | Prioritize experimental efforts and guide molecular design. |

| Retrosynthesis Analysis | Propose novel and efficient synthetic routes. | Accelerate synthesis and discovery of new methodologies. |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temp.). | Improve yields and reduce experimental optimization time. |

Expanding Understanding of Ecological Roles and Bio-Inspired Applications

Many structurally related long-chain unsaturated alcohols function as insect pheromones, critical chemical signals for communication. researchgate.netnih.gov A key research trajectory is to determine if (4E,6E)-4,6-Octadien-1-ol plays a role in the chemical ecology of any insect species. Such studies would involve electroantennography (EAG) and field trapping experiments to identify species that detect and respond to this compound.

The identification of this molecule as a pheromone would have significant bio-inspired applications, particularly in sustainable agriculture. researchgate.net Pheromone-based pest management strategies, such as mating disruption or mass trapping, are highly specific and environmentally benign alternatives to broad-spectrum pesticides. The synthesis of this compound would be crucial for these applications. chesci.comrsc.orgresearchgate.net

Synergistic Research at the Interface of Synthetic Chemistry and Materials Science

The presence of both a hydroxyl group and a polymerizable diene system makes (4E,6E)-4,6-Octadien-1-ol an attractive monomer for materials science. nih.govnih.gov Future research should explore its potential in polymerization reactions to create novel functional materials. synorgfun.com

The conjugated diene can undergo addition polymerization, potentially leading to elastomers with unique properties. youtube.comlibretexts.orgyoutube.com The stereochemistry of the diene (E,E) would influence the microstructure and, consequently, the physical properties of the resulting polymer. libretexts.org The primary alcohol group provides a handle for further functionalization of the polymer, allowing for the tuning of properties like hydrophilicity, cross-linking density, and adhesion. rsc.orgnih.gov This could lead to the development of new adhesives, coatings, or biocompatible materials. Synergistic research combining synthetic expertise with materials characterization will be essential to design and create these new functional polymers. uva.nl

Q & A

Q. How can this compound be utilized in interdisciplinary research (e.g., materials science or chemical biology)?

- Methodology :

- Polymer Chemistry : Functionalize olefins via thiol-ene click reactions to create photo-crosslinkable hydrogels .

- Proteomics : Conjugate to biotin for affinity chromatography probes, validating binding via SPR or ITC .

- Environmental Chemistry : Study degradation pathways under UV light using GC-MS to identify photoproducts () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.